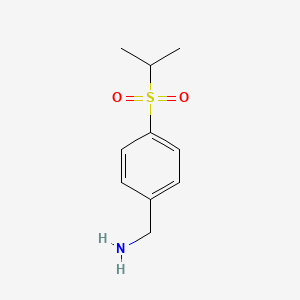
4-(Propane-2-sulfonyl)-benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propane-2-sulfonyl)-benzylamine is an organic compound characterized by the presence of a benzylamine group substituted with a propane-2-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propane-2-sulfonyl)-benzylamine typically involves the sulfonylation of benzylamine derivatives. One common method is the reaction of benzylamine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Propane-2-sulfonyl)-benzylamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzylamine group can participate in electrophilic aromatic substitution reactions, where the sulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonyl group to a thiol group.
Major Products Formed
The major products formed from these reactions include sulfonamides, thiols, and various substituted benzylamine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Propane-2-sulfonyl)-benzylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Propane-2-sulfonyl)-benzylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The benzylamine group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-2-sulfonyl chloride: Similar in structure but lacks the benzylamine group.
4-(Propane-2-sulfonyl)aniline: Similar but with an aniline group instead of benzylamine.
5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine: A complex compound with similar sulfonyl functionality.
Uniqueness
4-(Propane-2-sulfonyl)-benzylamine is unique due to the combination of the benzylamine and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C10H15NO2S |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
(4-propan-2-ylsulfonylphenyl)methanamine |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3 |
Clé InChI |
YUJMSYNGTGYQBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


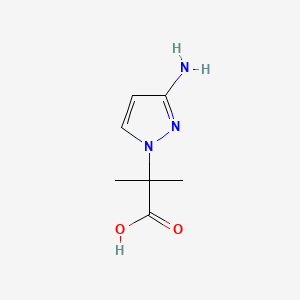

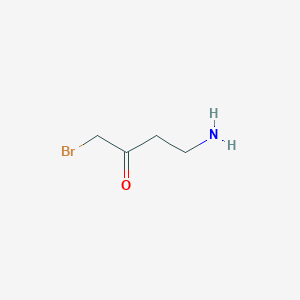
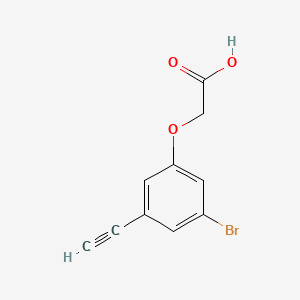
![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
![Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B13486229.png)
![[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)
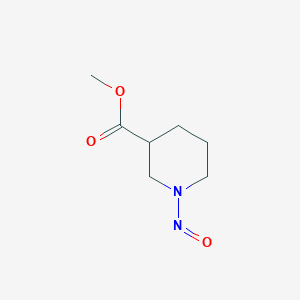
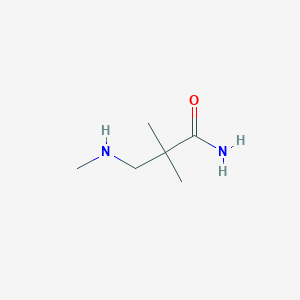

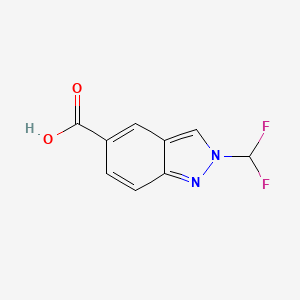
![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
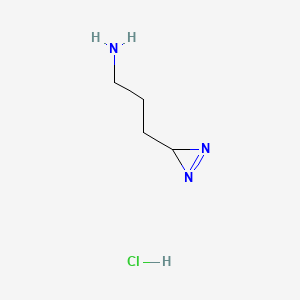
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
